N-cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide
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Overview
Description
N-cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a cyclohexyl group attached to a propanamide chain, which is further connected to a 2,5-dimethyl-1H-indole moiety.
Preparation Methods
The synthesis of N-cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Attachment of the Propanamide Chain: The propanamide chain can be introduced through amide bond formation reactions, often using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Cyclohexyl Group Introduction: The cyclohexyl group can be attached via nucleophilic substitution reactions, where a suitable cyclohexyl halide reacts with the intermediate compound.
Chemical Reactions Analysis
N-cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For instance, it can interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects . Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties .
Comparison with Similar Compounds
N-cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indomethacin: A nonsteroidal anti-inflammatory drug (NSAID) used to reduce fever, pain, and inflammation.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C19H26N2O |
---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-cyclohexyl-3-(2,5-dimethyl-1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C19H26N2O/c1-13-8-10-18-17(12-13)16(14(2)20-18)9-11-19(22)21-15-6-4-3-5-7-15/h8,10,12,15,20H,3-7,9,11H2,1-2H3,(H,21,22) |
InChI Key |
BRQNLPJPNPNCAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2CCC(=O)NC3CCCCC3)C |
Origin of Product |
United States |
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